Di(oxetan-3-yl)amine
Overview
Description
Di(oxetan-3-yl)amine is a chemical compound with the CAS Number: 1057682-66-2 . It has a molecular weight of 129.16 .
Synthesis Analysis
The synthesis of oxetane derivatives has been a prominent research area in synthetic chemistry . A tandem strategy that combines allylic amination and ring-opening of oxetanes has been developed to synthesize medium-sized heterocycles . Specifically, N-aryl oxetan-3-amines undergo allylic amination with zwitterionic π-allylpalladium, followed by intramolecular ring-opening, resulting in the formation of medium-sized heterocycles .Molecular Structure Analysis
The molecular structure of Di(oxetan-3-yl)amine is represented by the InChI code: 1S/C6H11NO2/c1-5(2-8-1)7-6-3-9-4-6/h5-7H,1-4H2 .Chemical Reactions Analysis
Oxetanes, including Di(oxetan-3-yl)amine, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .Physical And Chemical Properties Analysis
Di(oxetan-3-yl)amine is a colorless to yellow liquid .Scientific Research Applications
Catalytic Conversions and Synthesis
One significant application of oxetane derivatives, including di(oxetan-3-yl)amine, is in catalytic conversions. Guo et al. (2016) described a one-pot three-component reaction strategy for coupling oxetanes with amines and carbon dioxide to afford functionalized carbamates. This process, mediated by an aluminium-based catalyst, highlights the role of oxetanes in the synthesis of pharmaceutically relevant compounds with excellent chemoselectivity and good yields (Guo et al., 2016).
Drug Discovery and Chemical Space
Oxetanes, by extension, find applications in drug discovery and the expansion of chemical space. Davis, Croft, and Bull (2015) prepared di-, tri-, and tetra-substituted oxetane derivatives as fragments for drug discovery. The synthesis of these novel functional groups opens new avenues in chemical space for drug development (Davis, Croft, & Bull, 2015).
Protective and Activating Groups in Amine Synthesis
Sakamoto et al. (2006) utilized 2-(1,3-dioxan-2-yl)ethylsulfonyl chloride as a versatile sulfonating agent for amines, demonstrating its effectiveness in sulfonating primary and secondary amines. This approach provides insights into the utility of oxetane derivatives in amine synthesis, offering a stable protective and activating group under various conditions (Sakamoto et al., 2006).
Polymer Synthesis
In the realm of polymer synthesis, oxetane derivatives, including di(oxetan-3-yl)amine, are pivotal. Bellinghiere et al. (2015) reported the synthesis of O-[(3-methyloxetan-3-yl)-methyl]hydroxylamine, a compound that has found use in polymer synthesis due to its ability to deliver polyether glycols upon polymerization. This research underscores the importance of oxetane derivatives in creating polymers with specific functional properties (Bellinghiere et al., 2015).
Safety And Hazards
Di(oxetan-3-yl)amine is classified as a dangerous substance. It has the hazard statements H314, H315, H319, H335, which indicate that it causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing it locked up .
Future Directions
The construction of medium-sized ring compounds has been a prominent research area in synthetic chemistry . The development of a tandem strategy that combines allylic amination and ring-opening of oxetanes to synthesize medium-sized heterocycles represents a significant advancement . This suggests that further exploration and development of similar strategies could be a promising direction for future research.
properties
IUPAC Name |
N-(oxetan-3-yl)oxetan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2-8-1)7-6-3-9-4-6/h5-7H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVMLCWCGBGGOLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di(oxetan-3-yl)amine | |
CAS RN |
1057682-66-2 | |
Record name | Di(oxetan-3-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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